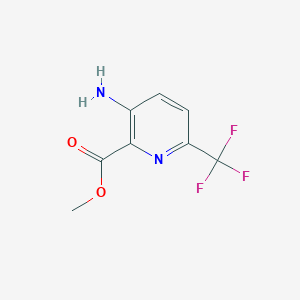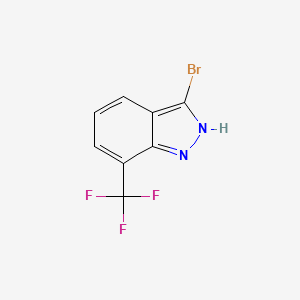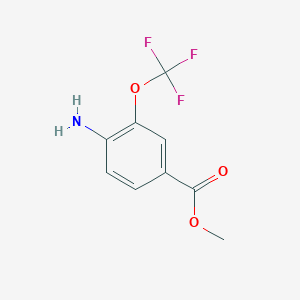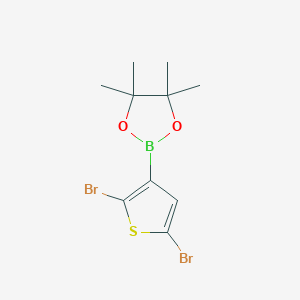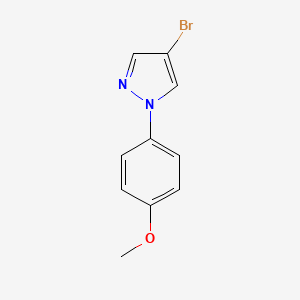![molecular formula C14H13IO2 B1395738 2-[(4-Methoxyphenyl)methoxy]iodobenzene CAS No. 637301-05-4](/img/structure/B1395738.png)
2-[(4-Methoxyphenyl)methoxy]iodobenzene
Descripción general
Descripción
2-[(4-Methoxyphenyl)methoxy]iodobenzene is a useful research compound. Its molecular formula is C14H13IO2 and its molecular weight is 340.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Carbazomycin B : The compound is used in the multi-step synthesis of Carbazomycin B. The process involves iodination, acetylation, reduction, reaction with methyl chloroformate, and several other steps leading to the formation of the final product (Crich & Rumthao, 2004).
Preparation of Aryliodonium Salts : It serves as a precursor in the preparation of (4-iodophenyl)aryliodonium salts. These salts are used for electrophilic radiofluorination and other 4-iodophenylation reactions which are significant in cross-coupling and metal-organic reactions (Cardinale, Ermert, & Coenen, 2012).
Catalyst and Intermediate in Organic Synthesis
Catalysis and Oxidation Studies : Used in studying the kinetics of liquid-phase oxidation and exploring its role as a catalyst in the formation of hydroperoxides from methoxy-(1-methylethyl)benzenes (Zawadiak, Jakubowski, & Stec, 2005).
Transition Metal Salts Catalysis : Studied for its role in the oxidation process when catalyzed by N-hydroxyphthalimide and in combination with various transition metal salts (Orlińska & Romanowska, 2011).
Generation of Lead Compounds : Employed in generating bis[2,6-di(4-methoxy-phenyl)phenyl]plumbylene and its role in the formation of triorganolead(IV) iodide (Wegner, Berger, Schier, & Schmidbaur, 2000).
In Electrophilic Reactions : Utilized in iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides, demonstrating its usefulness in electrophilic reactions (Moroda & Togo, 2008).
Organic Synthesis and Fluorescence Studies : Part of the synthesis of compounds like benzo[b]thiophenes, which have applications in fluorescence studies and as ligands for receptors (Chen, Xiang, Yang, & Zhou, 2017).
Mecanismo De Acción
Mode of Action
These compounds might undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific targets. For example, it might be involved in the synthesis of benzene derivatives through electrophilic aromatic substitution .
Análisis Bioquímico
Biochemical Properties
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic substitution reactions. The iodine atom on the benzene ring can participate in electrophilic aromatic substitution, where it can be replaced by other nucleophiles. This compound can interact with enzymes such as cytochrome P450, which is known for its role in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of transient intermediates that facilitate the substitution process .
Cellular Effects
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound may affect the function of cells by altering the activity of signaling molecules and transcription factors. For instance, it can modulate the activity of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in cell growth and apoptosis . Additionally, the compound’s impact on cellular metabolism can be observed through changes in the levels of metabolic intermediates and energy production.
Molecular Mechanism
At the molecular level, 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene exerts its effects through binding interactions with specific biomolecules. The iodine atom can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions often involve the formation of stable complexes that alter the conformation and activity of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the degradation of the compound can lead to the formation of by-products that may have different biological activities. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is involved in metabolic pathways that include its biotransformation by enzymes such as cytochrome P450. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which enhance their solubility and facilitate excretion. The interactions with metabolic enzymes can also affect the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. The activity and function of the compound can be influenced by its localization, as it may interact with different sets of biomolecules in various subcellular environments. For example, nuclear localization can enhance its ability to modulate gene expression by interacting with transcription factors .
Propiedades
IUPAC Name |
1-iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c1-16-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTAVACCUJLZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716843 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637301-05-4 | |
| Record name | 1-Iodo-2-[(4-methoxyphenyl)methoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
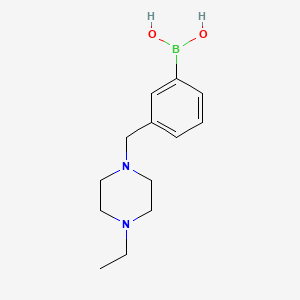


![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)

